N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
CAS No.: 477890-21-4
Cat. No.: VC7389671
Molecular Formula: C15H8Cl2F6N2O
Molecular Weight: 417.13
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 477890-21-4 |
---|---|
Molecular Formula | C15H8Cl2F6N2O |
Molecular Weight | 417.13 |
IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Standard InChI | InChI=1S/C15H8Cl2F6N2O/c16-9-2-1-7(14(18,19)20)4-12(9)25-13(26)5-11-10(17)3-8(6-24-11)15(21,22)23/h1-4,6H,5H2,(H,25,26) |
Standard InChI Key | OYBIHBWJPFYUEB-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Introduction
Chemical Structure and Composition
Molecular Architecture
The compound’s IUPAC name, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide, reflects its bipartite aromatic system. The phenyl ring at the N-terminus is substituted with chlorine at position 2 and a trifluoromethyl group at position 5, while the pyridinyl moiety features chlorine at position 3 and a trifluoromethyl group at position 5, connected via a methylene-acetamide bridge . The SMILES notation C1=CC(=C(C=C1C(F)(F)F)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
encodes this arrangement, highlighting the spatial orientation of substituents .
The InChIKey OYBIHBWJPFYUEB-UHFFFAOYSA-N
provides a unique identifier for its 3D conformation, which has been computationally modeled to illustrate rotational flexibility around the acetamide linker and the planar geometry of the aromatic rings . This structural duality enables interactions with hydrophobic and polar environments, a feature critical for ligand-receptor binding in medicinal chemistry.
Comparative Structural Analysis
To contextualize its uniqueness, Table 1 contrasts the compound with structurally related analogues, such as 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide . While both compounds share a pyridinyl-acetamide core, the absence of a second aromatic system and reduced halogenation in the analogue diminish its molecular complexity and potential bioactivity.
Table 1: Structural Comparison with Analogous Compounds
The presence of dual trifluoromethyl groups in the primary compound significantly increases its lipophilicity, as evidenced by its higher XLogP3-AA value (4.7) compared to the analogue’s 1.9 . This property enhances membrane permeability, a desirable trait in drug candidates.
Physicochemical and Computational Properties
Lipophilicity and Solubility
The compound’s computed XLogP3-AA of 4.7 suggests strong hydrophobic character, aligning with its trifluoromethyl-rich structure . With only one hydrogen bond donor (amide -NH) and eight acceptors (amide carbonyl, pyridine nitrogen, and fluorine atoms), it exhibits moderate solubility in polar aprotic solvents but limited aqueous solubility . These traits necessitate formulation strategies involving co-solvents or prodrug approaches for biomedical testing.
Rotational Flexibility and Stereoelectronic Effects
The molecule contains three rotatable bonds, primarily associated with the acetamide linker and the methylene group bridging the pyridinyl ring . This flexibility allows conformational adaptation to binding pockets, while the electron-withdrawing chloro and trifluoromethyl groups stabilize the aromatic systems through inductive effects. Computational models predict that the trifluoromethyl groups induce significant electron deficiency in the aryl rings, potentially favoring π-π stacking interactions with protein aromatic residues .
Spectral Characterization and Analytical Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data corroborate the molecular formula, with an exact mass of 415.9917872 Da . Fragmentation patterns likely involve cleavage of the acetamide bond, yielding ions at m/z 178.05 (pyridinyl fragment) and 237.94 (chloro-trifluoromethylphenyl fragment), though experimental spectra are required for validation.
Nuclear Magnetic Resonance (NMR)
Predicted NMR signals include a singlet for the trifluoromethyl groups (δ ~4.2 ppm), a doublet for the pyridinyl protons adjacent to chlorine (δ ~8.1 ppm), and a broad peak for the amide proton (δ ~10.5 ppm) . NMR would show carbonyl carbon resonance near δ 170 ppm, with quaternary carbons in the aromatic regions δ 120–140 ppm .
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